molecular formula C17H14N2O4S B11041900 4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid

4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid

Cat. No.: B11041900
M. Wt: 342.4 g/mol
InChI Key: KGYWLYKMHAZYFF-UHFFFAOYSA-N
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Description

4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid is a complex organic compound with a molecular formula of C17H14N2O4S. This compound features a benzoxazole ring, a benzoic acid moiety, and a sulfanylacetyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzoxazole derivative is then reacted with a halogenated acetic acid derivative to introduce the sulfanyl group.

    Amide Bond Formation: The intermediate is then coupled with 4-aminomethylbenzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.

    Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

    Chemical Sensors: Incorporated into sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid: Similar structure but lacks the acetylamino group.

    2-(1,3-Benzoxazol-2-ylthio)acetic acid: Similar thioether linkage but different carboxylic acid moiety.

Uniqueness

4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid is unique due to its combination of a benzoxazole ring, a sulfanylacetyl group, and a benzoic acid moiety. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C17H14N2O4S/c20-15(18-9-11-5-7-12(8-6-11)16(21)22)10-24-17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22)

InChI Key

KGYWLYKMHAZYFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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